REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1.[NH2:17][C:18]1[CH:19]=[N:20][CH:21]=[C:22]([Br:24])[CH:23]=1>CN(C=O)C.C(Cl)Cl>[Br:24][C:22]1[CH:23]=[C:18]([NH:17][C:14]([CH:11]2[CH2:10][CH2:9][N:8]([CH3:7])[CH2:13][CH2:12]2)=[O:16])[CH:19]=[N:20][CH:21]=1
|
Name
|
|
Quantity
|
8.67 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.78 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.2 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 30 min at room temperature under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
Pyridine was added to the residue
|
Type
|
STIRRING
|
Details
|
The solution was further stirred at room temperature for 3 h under argon
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The pyridine was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with n-butanol
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM with the addition of few drops of MeOH
|
Type
|
FILTRATION
|
Details
|
The insoluble inorganic solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)NC(=O)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |